molecular formula C20H16N4O2S B4871715 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Cat. No.: B4871715
M. Wt: 376.4 g/mol
InChI Key: JUUIIYXORLGZHF-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a 5-methylfuryl group at position 2 and a 1,3,4-thiadiazole ring at position 4 via a carboxamide linkage. The thiadiazole moiety is further functionalized with a cyclopropyl group at position 3.

Key physicochemical properties include a molecular formula of C₂₂H₁₈N₄OS, molecular weight of 386.5 g/mol, and a calculated XLogP3 value of 4.4, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-11-6-9-17(26-11)16-10-14(13-4-2-3-5-15(13)21-16)18(25)22-20-24-23-19(27-20)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUIIYXORLGZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H16N4O2S
Molecular Weight376.43 g/mol
IUPAC NameThis compound
InChI KeyJUUIIYXORLGZHF-UHFFFAOYSA-N

Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its structural features, which facilitate interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies indicated effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent.

Anticancer Properties

In recent studies, the compound has shown promising anticancer activity. It was tested against various cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating a potent effect.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against resistant bacterial strains.
    • Findings : The compound exhibited broad-spectrum activity with an MIC value of 8 µg/mL against Staphylococcus aureus .
  • Study on Anticancer Effects :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis in HeLa cells with an IC50 value of 15 µM; significant downregulation of anti-apoptotic proteins was observed .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism behind its anticancer properties.
    • Findings : Activation of caspase pathways and increased ROS levels were confirmed through flow cytometry and Western blot analysis .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Cyclobutyl : Substitution with cyclobutyl (as in ) increases molecular weight slightly but may reduce steric hindrance compared to cyclopropyl.
  • Aromatic vs. Heteroaromatic R1 : The 5-methylfuryl group (target compound) offers electron-rich π-system interactions, whereas chlorophenyl () enhances electrophilicity and lipophilicity.
  • Thiadiazole Modifications : Derivatives with pyridyl or diethylphenyl substituents () exhibit varied hydrogen-bonding capacities and solubility profiles.

Physicochemical Properties

  • Lipophilicity : The target compound (XLogP3=4.4) is less lipophilic than its 4-chlorophenyl analog (XLogP3=5.1) due to the absence of a halogen .
  • Hydrogen Bonding: Compared to N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide (5 H-bond acceptors), the target compound has fewer acceptors but retains similar donor capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.